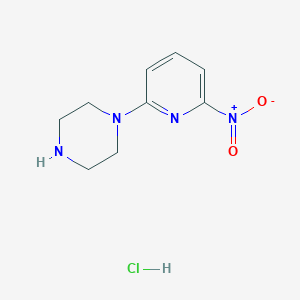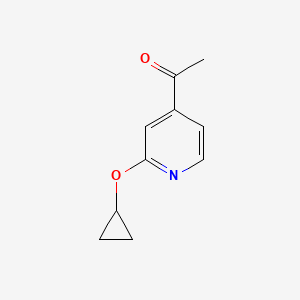
1,2,4,6-Tetrahydroxyanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,6-Tetrahydroxyanthracene-9,10-dione is an organic compound with the molecular formula C14H8O6. It is a tetrahydroxy derivative of anthraquinone, characterized by the presence of four hydroxyl groups at the 1, 2, 4, and 6 positions on the anthracene ring system. This compound is known for its vibrant color and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,6-Tetrahydroxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidation of 1,2,4,6-tetrahydroxyanthracene using strong oxidizing agents such as fuming sulfuric acid. The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 1,2,4,6-tetrahydroxyanthracene-9,10-dione often involves large-scale oxidation processes. These processes are optimized for efficiency and yield, utilizing advanced chemical engineering techniques to maintain consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,4,6-Tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it into different hydroxyanthracene derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted anthracene derivatives.
Common Reagents and Conditions
Oxidizing Agents: Fuming sulfuric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Substituted anthracene derivatives.
Scientific Research Applications
1,2,4,6-Tetrahydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of pigments and dyes due to its vibrant color and stability
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Enzyme Inhibition: Acts as an inhibitor of enzymes such as protein kinase CK2, interfering with phosphorylation processes.
Antimicrobial Activity: Disrupts microbial cell membranes and metabolic pathways.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific molecular pathways
Comparison with Similar Compounds
Similar Compounds
1,2,5,8-Tetrahydroxyanthracene-9,10-dione (Quinalizarin): Similar structure but different hydroxyl group positions.
1,3,6,8-Tetrahydroxyanthracene-9,10-dione: Another isomer with hydroxyl groups at different positions.
1,2,5,6-Tetrahydroxyanthracene-9,10-dione: Differently substituted tetrahydroxyanthracene
Uniqueness
1,2,4,6-Tetrahydroxyanthracene-9,10-dione is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical and biological properties. This arrangement influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H8O6 |
|---|---|
Molecular Weight |
272.21 g/mol |
IUPAC Name |
1,2,4,6-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O6/c15-5-1-2-6-7(3-5)13(19)10-8(16)4-9(17)14(20)11(10)12(6)18/h1-4,15-17,20H |
InChI Key |
YDYZHFGRMQZMHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


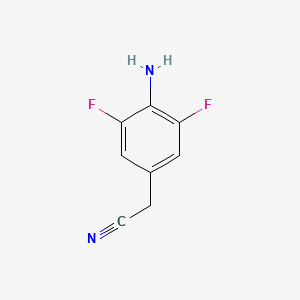
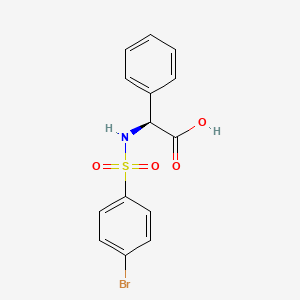


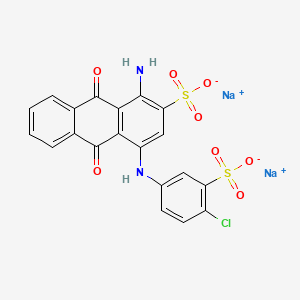
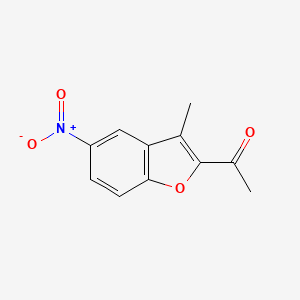
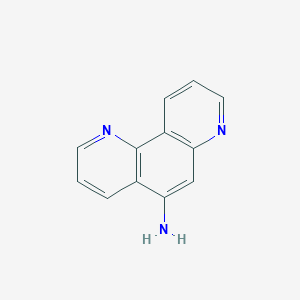

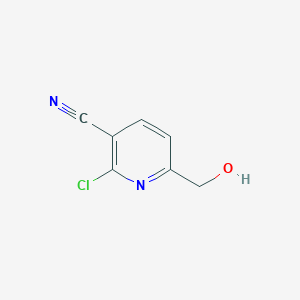

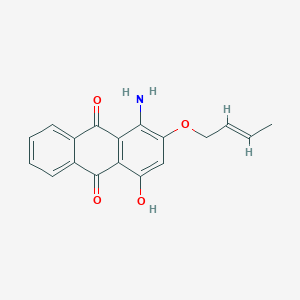
![Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)](/img/structure/B13130774.png)
